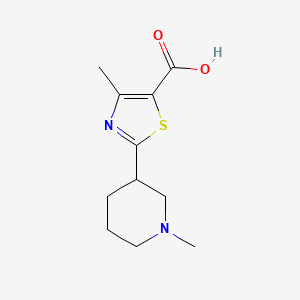
4-Methyl-2-(1-Methylpiperidin-3-yl)thiazol-5-carbonsäure
Übersicht
Beschreibung
4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazolderivate wurden als Antioxidantien gefunden . Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.
Analgetische und entzündungshemmende Aktivität
Verbindungen, die mit dem Thiazolring verwandt sind, wurden als analgetische (schmerzlindernde) und entzündungshemmende Mittel gefunden . Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen.
Antibakterielle und antifungale Aktivität
Thiazolderivate haben antimikrobielle und antifungale Eigenschaften gezeigt . Dies bedeutet, dass sie bei der Entwicklung neuer Medikamente zur Behandlung von Infektionen, die durch Bakterien und Pilze verursacht werden, eingesetzt werden könnten.
Antivirale Aktivität
Thiazolverbindungen wurden ebenfalls als antiviral wirksam befunden . Dies könnte sie bei der Behandlung verschiedener Virusinfektionen nützlich machen.
Diuretische Aktivität
Einige Thiazolderivate wurden als diuretisch wirksam befunden . Diuretika helfen Ihrem Körper, Salz und Wasser auszuscheiden, indem sie Ihre Nieren dazu bringen, mehr Natrium in Ihren Urin abzugeben. Das Natrium nimmt wiederum Wasser aus Ihrem Blut mit.
Antiepileptische Aktivität
Thiazolderivate wurden als antikonvulsiv wirksam befunden . Dies bedeutet, dass sie bei der Behandlung von Epilepsie und anderen Erkrankungen eingesetzt werden könnten, die Krampfanfälle verursachen.
Neuroprotektive Aktivität
Verbindungen, die mit dem Thiazolring verwandt sind, wurden als neuroprotektiv wirksam befunden . Dies bedeutet, dass sie möglicherweise bei der Behandlung von neurodegenerativen Erkrankungen wie Alzheimer und Parkinson eingesetzt werden könnten.
Antitumor- oder zytotoxische Aktivität
Thiazolderivate wurden als Antitumor- oder zytotoxisch wirksam befunden . Dies bedeutet, dass sie möglicherweise bei der Behandlung verschiedener Krebsarten eingesetzt werden könnten.
Wirkmechanismus
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with various biological targets . These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Mode of Action
The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows thiazole-containing molecules to behave unpredictably when entering physiological systems, potentially resetting the system differently .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways . They can activate or stop these pathways, leading to different physiological responses .
Result of Action
Thiazole derivatives have been found to have various biological activities, including antimicrobial, antiviral, and anticancer effects .
Biochemische Analyse
Biochemical Properties
4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, it can modulate the activity of certain receptors and enzymes, thereby influencing biochemical pathways. The interactions of 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid with these biomolecules are crucial for its potential therapeutic applications.
Cellular Effects
The effects of 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid exerts its effects through several mechanisms. It binds to specific sites on DNA and proteins, leading to the inhibition or activation of enzymatic activities. For example, its interaction with topoisomerase II results in the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and causing double-strand breaks . Additionally, 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid can modulate the activity of transcription factors, thereby influencing gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, but its degradation products can also exhibit biological activity . Long-term studies have indicated that prolonged exposure to 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid can lead to sustained changes in cellular metabolism and gene expression, highlighting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome, beyond which toxicity increases significantly.
Metabolic Pathways
4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and toxicity. Additionally, 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid can affect metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation within specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid exhibits distinct subcellular localization patterns, which are crucial for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-7-9(11(14)15)16-10(12-7)8-4-3-5-13(2)6-8/h8H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHYZRTWJCKBTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN(C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid](/img/new.no-structure.jpg)
![3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1472980.png)
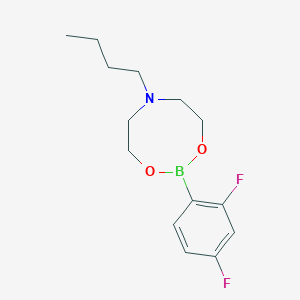
![(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1472982.png)

![N-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}-2-chloro-N-cyclohexylacetamide](/img/structure/B1472984.png)

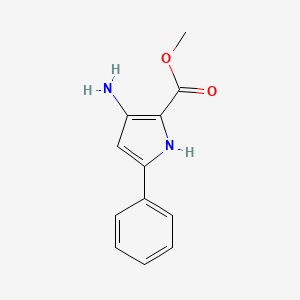
![(1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1472988.png)
![N-ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1472989.png)
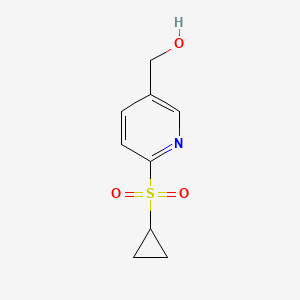
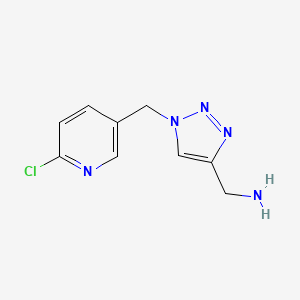
![N-cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1472997.png)
![3-Methyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1472998.png)
